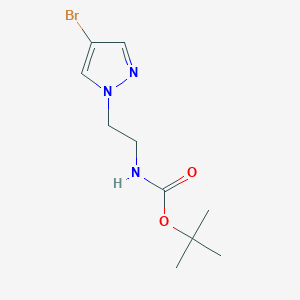

Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate

Description

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is a heterocyclic organic compound featuring a pyrazole core substituted with a bromine atom at the 4-position. The pyrazole ring is connected via an ethyl linker to a tert-butyl carbamate group, which serves as a protective moiety for amines in synthetic chemistry.

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFSTCBXRVYOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

The core of the synthesis begins with the formation of the pyrazole ring, typically achieved through the reaction of hydrazine with a 1,3-diketone. This process is well-established and can be adapted for industrial-scale production using continuous flow reactors, which improve efficiency and control.

Reaction Conditions

- Reactants: Hydrazine hydrate and a suitable 1,3-diketone (e.g., acetylacetone)

- Solvent: Ethanol or acetic acid

- Temperature: 80–120°C

- Catalyst: None or acid catalyst depending on specific protocol

Research Findings

- VulcanChem reports that the pyrazole ring formation via hydrazine and 1,3-diketones is a reliable route, with yields exceeding 85% under optimized conditions.

- The process avoids toxic reagents, aligning with safety and environmental standards.

Bromination of Pyrazole

Methodology

The bromination step introduces the bromine atom at the 4-position of the pyrazole ring, crucial for subsequent coupling reactions. This step typically employs N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Reaction Conditions

- Reagents: N-bromosuccinimide (NBS) or elemental bromine

- Solvent: Acetic acid or dichloromethane

- Temperature: 0–25°C

- Reaction Time: 2–4 hours

Research Findings

- The process yields a regioselectively brominated pyrazole with high purity (>90%) and minimal overbromination.

- Bromination is performed under mild conditions to prevent degradation of the pyrazole ring.

Coupling with Tert-butyl Carbamate

Methodology

The key step involves coupling the brominated pyrazole with tert-butyl carbamate to form the carbamate derivative. This is achieved via nucleophilic substitution, facilitated by a base such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Conditions

- Reagents: Brominated pyrazole, tert-butyl carbamate, base (e.g., K2CO3)

- Solvent: DMF or acetonitrile

- Temperature: 80–100°C

- Duration: 12–24 hours

Research Findings

- VulcanChem's synthesis reports high yields (~75–85%) with minimal by-products.

- The process benefits from the use of inexpensive, readily available raw materials and standard laboratory equipment.

Purification and Final Processing

Methodology

Post-reaction, the mixture is subjected to extraction with ethyl acetate, followed by washing, drying, and purification via column chromatography or recrystallization.

Notes

- The carbamate product is often purified by silica gel chromatography.

- Final drying under vacuum yields a stable, high-purity compound suitable for further applications.

Alternative Synthesis Approaches

Triphosgene Method

Some protocols utilize triphosgene to convert carbamates into urea derivatives, which can be hydrolyzed to the target compound. This method offers an alternative pathway, especially for scale-up.

Research Insights

- The triphosgene approach allows for precise control over carbamate formation.

- However, it involves handling hazardous reagents, making it less favorable for large-scale operations compared to direct coupling methods.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + 1,3-diketone | 80–120°C, ethanol/acetic acid | >85% | Reliable, scalable |

| Bromination | NBS or bromine | 0–25°C, acetic acid | >90% | Regioselective, mild conditions |

| Coupling with tert-butyl carbamate | Brominated pyrazole + tert-butyl carbamate + K2CO3 | 80–100°C, DMF | 75–85% | High yield, straightforward |

| Purification | Ethyl acetate extraction | Room temperature | - | Ensures purity |

Research Findings and Advantages

- The synthesis route is simple, economical, and environmentally friendly , avoiding toxic reagents like phosgene or highly reactive halogens.

- The process can be scaled up using continuous flow reactors, maintaining consistent quality.

- The raw materials—hydrazine, diketones, NBS, tert-butyl carbamate—are readily available and cost-effective .

- The method minimizes hazardous waste and simplifies post-reaction purification.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

Oxidation: Pyrazole N-oxides.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Organic Synthesis

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

Synthetic Routes :

- Formation of Pyrazole Ring : Achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds.

- Bromination : Introduces the bromo substituent using brominating agents like N-bromosuccinimide (NBS).

- Ethylation : The brominated pyrazole is reacted with ethylating agents to form the desired compound .

Biological Research

The compound has shown promise in biological studies, particularly in enzyme inhibition and receptor interactions. Its structural features enable it to act as a potential inhibitor for various enzymes, including liver alcohol dehydrogenase.

Biological Activity :

- Exhibits antimicrobial and antifungal properties.

- Potential anti-inflammatory and analgesic effects due to the presence of the pyrazole ring.

Case Study :

Research has demonstrated that derivatives of this compound can inhibit liver alcohol dehydrogenase activity, suggesting its utility in treating alcohol-related disorders .

Pharmaceutical Applications

The compound is utilized as a starting material for synthesizing biologically active compounds. Its derivatives have been investigated for various pharmacological activities, including antibacterial, anticancer, and antihistamine effects.

Examples of Pharmacological Activities :

- Antibacterial

- Antifungal

- Antiparasitic

- Antidepressant

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-pyrazole | Contains a pyrazole ring but lacks carbamate functionality | Simpler structure; less functional diversity |

| Tert-butyl carbamate | Similar carbamate group but without the pyrazole moiety | Broader applications in pharmaceuticals |

| 5-Amino-1H-pyrazole | Contains an amino group instead of bromine | Potentially different biological activities |

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Pyrazole vs. Imidazole Derivatives

A key structural analogue is (S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate (), which replaces the pyrazole ring with an imidazole. Key differences include:

- Heterocyclic Core: Imidazole (two adjacent nitrogen atoms) vs. pyrazole (two non-adjacent nitrogen atoms). This alters electronic properties and hydrogen-bonding capabilities.

- Substituent Position : Bromine is at the 4-position in both compounds, but imidazole’s numbering differs, placing bromine on a carbon adjacent to a nitrogen.

- Stereochemistry : The imidazole derivative has an (S)-configured chiral center, whereas the pyrazole analogue lacks stereochemical complexity.

Physical Properties :

The imidazole derivative’s higher predicted boiling point and density may reflect stronger intermolecular interactions due to its additional nitrogen atom .

Substituent Variations on the Pyrazole Ring

describes tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate derivatives with substituents at the 1-position of the pyrazole ring. Key comparisons include:

- Methyl (10b): Reduces polarity, lowering melting point (160–162°C). Aryl Groups (10c, 10d): Phenyl and 4-chlorophenyl substituents enhance steric bulk and lipophilicity, with 10c showing the highest yield (83%) due to favorable electronic effects .

Chain Length and Functional Group Modifications

highlights tert-butyl carbamates with extended alkyl or ethoxy chains , such as tert-butyl N-(6-bromohexyl)carbamate. Key distinctions include:

- Chain Length : Hexyl or ethoxyethoxy ethyl chains vs. the ethyl linker in the target compound. Longer chains increase lipophilicity, affecting solubility and membrane permeability.

- Synthesis : These derivatives are synthesized under reflux with K₂CO₃/NaI, achieving moderate yields (44–55%), suggesting that shorter chains (as in the target compound) may offer synthetic advantages .

Complex Heterocyclic Systems

describes a pyrazolo[3,4-d]pyrimidin-1-yl chromenone derivative with fluorophenyl and furan groups. This compound exemplifies structural complexity, with a molecular weight of 615.7 g/mol and a melting point of 163–166°C. Compared to the target compound:

- Synthesis : The use of Suzuki coupling in contrasts with nucleophilic substitution routes for simpler carbamates, highlighting trade-offs between structural complexity and synthetic accessibility .

Biological Activity

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is a compound with significant biological activity, particularly within pharmaceutical and agrochemical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C10H16BrN3O2

- Molecular Weight : 290.16 g/mol

- CAS Number : 1435753-36-8

- Appearance : White to yellow solid

The compound features a tert-butyl group, a pyrazole ring, and a carbamate functional group, which contribute to its reactivity and biological activity. The presence of the bromine atom in the pyrazole ring allows for nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The pyrazole ring is often associated with various pharmacological effects, including:

- Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus . Studies suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cellular integrity.

- Antifungal Activity : The compound's structure suggests potential efficacy against fungal pathogens, although specific studies are needed to confirm this activity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may exhibit similar effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha . This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings indicate:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing pathways related to inflammation and microbial resistance .

- Nucleophilic Substitution : The bromine atom's ability to participate in nucleophilic substitution reactions could play a role in its reactivity with biological targets .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives, including:

- Antimicrobial Testing : A study evaluated various pyrazole derivatives for their antimicrobial properties against standard bacterial strains. Compounds similar to this compound showed promising results, with some exhibiting higher efficacy than traditional antibiotics .

- Anti-inflammatory Research : Research involving pyrazole derivatives has demonstrated their ability to reduce inflammation in animal models. These studies suggest that compounds like this compound could be developed into therapeutic agents for conditions characterized by excessive inflammation .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-pyrazole | Contains a pyrazole ring | Lacks carbamate functionality |

| Tert-butyl carbamate | Similar carbamate group | Does not contain the pyrazole moiety |

| 5-Amino-1H-pyrazole | Contains an amino group instead of bromine | Potentially different biological activities |

This table illustrates how this compound stands out due to its combination of functional groups that may confer unique biological properties not found in other compounds.

Q & A

Q. How do steric effects from the tert-butyl group influence regioselectivity in pyrazole functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.